molecular formula C15H9FO4 B025920 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid CAS No. 372941-51-0

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid

Cat. No.: B025920
CAS No.: 372941-51-0
M. Wt: 272.23 g/mol
InChI Key: IGEKIFWYHHOBIB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid is a useful research compound. Its molecular formula is C15H9FO4 and its molecular weight is 272.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing novel compounds with the inclusion of fluorophenyl groups, exploring their structural and vibrational properties. For instance, the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas demonstrates the utility of these compounds in understanding molecular conformation and hydrogen bonding, which could influence the design of new materials or drugs (Saeed, Erben, Shaheen, & Flörke, 2011).

Antimicrobial and Anti-inflammatory Activities

Compounds incorporating the 4-fluorophenyl group have been evaluated for their potential antimicrobial and anti-inflammatory effects. A study on fluorine-containing thiadiazolotriazinones highlighted promising antibacterial activities, suggesting a role in developing new antimicrobial agents (Holla, Bhat, & Shetty, 2003). Another research effort synthesized thiazolo [3,2-a] pyrimidines for anti-inflammatory and antinociceptive activity, revealing significant potential in treating inflammatory conditions (Alam, Khan, Siddiqui, & Ahsan, 2010).

Anticancer Properties

The synthesis and evaluation of compounds for anticancer activities have been a significant area of interest. One study synthesized and assessed the anticancer potential of novel compounds against human lung cancer cells, suggesting that these fluorophenyl-containing compounds might serve as leads for the development of new anticancer drugs (Zhou, Qiu, Zhang, Wang, Dong, & Liu, 2020).

Safety and Hazards

The compound “4-Fluorophenylboronic acid” is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds containing a fluorophenyl group are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that indole derivatives, which share structural similarities, are known to affect a wide range of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

A compound with a similar structure, 1-(4-fluorophenyl)-1h-pyrazole-4-carboxylic acid, has been reported to have high gastrointestinal absorption and is considered to be bbb permeant . The compound also has a log P value indicating moderate lipophilicity, which could impact its distribution and excretion .

Result of Action

Indole derivatives, which share structural similarities, have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

For instance, silver-gold nanoparticles were found to be effective corrosion inhibitors in a 1.0 M HCl solution .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO4/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20-13/h1-7,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEKIFWYHHOBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C=C(C=C3)C(=O)O)C(=O)O2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433170
Record name 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372941-51-0
Record name 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Zink (38 g, 0.58 mol) was suspended in acetic acid (400 mL). The mixture was heated to 60° C. 2,4-dicarboxy-4′-fluoro-benzophenone (21 g, 0.075 mol) was added in portions of 5 grams. After addition, the reaction mixture was heated at reflux temperature for two hours. The suspension was filtered while it was still hot. The filtrate was added to ice-water (1 kg) and the title compound was isolated by filtration. Yield 17.8 g (90%). 1H NMR (d6-DMSO): δ 6.84 (s, 1H), 7.17 (t, 2H), 7.43 (dd, 2H), 7.59 (d, 1H), 8.31 (d, 1H), 8.35 (s, 1H).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

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